3-Amino-2-chloro-4-methylpyridine

Übersicht

Beschreibung

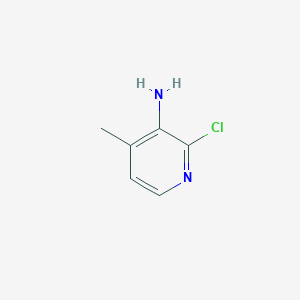

3-Amino-2-chloro-4-methylpyridine is an organic compound that belongs to the pyridine family. It is characterized by the presence of a nitrogen atom within its six-membered aromatic ring. This particular derivative features a chlorine atom at the 2-position, a methyl group at the 4-position, and an amino group at the 3-position of the pyridine ring . The compound is known for its versatility and reactivity, making it valuable in various fields, including pharmaceutical chemistry and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Several methods for the synthesis of 3-Amino-2-chloro-4-methylpyridine have been reported in the literature. One common method involves the reduction of 2-chloro-4-methyl-3-nitropyridine . Another method includes the chlorination of 2-hydroxy-4-methyl-3-nitropyridine with phosphorus oxychloride and phosphorus pentachloride, followed by reduction with catalysts such as 5% rhodium on carbon or tin(IV) chloride/hydrochloric acid . Additionally, the condensation of 4,4-dimethoxyl-2-butanone and cyanoacetamide with ammonium acetate and acetic acid as catalysts has been used .

Industrial Production Methods

An improved and commercially valuable process for the scalable synthesis of this compound involves a four-step process. This process features condensation starting from 4,4-dimethoxyl-2-butanone and cyanoacetamide, with ammonium acetate and acetic acid as catalysts . The total yield of this process is approximately 62.1% .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-chloro-4-methylpyridine undergoes various types of reactions, including substitution, amidation, cyclization, bromination, demethylation, and deacetylation .

Common Reagents and Conditions

Substitution: Common reagents include alkyl halides and aryl halides.

Amidation: Typically involves amines and carboxylic acids or their derivatives.

Cyclization: Often requires catalysts such as acids or bases.

Bromination: Utilizes bromine or bromine-containing compounds.

Demethylation: Involves reagents like boron tribromide.

Deacetylation: Uses bases such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, amidation reactions can produce amides, while bromination can yield brominated derivatives .

Wissenschaftliche Forschungsanwendungen

Drug Synthesis

One of the primary applications of 3-Amino-2-chloro-4-methylpyridine is its role as a precursor in the synthesis of important pharmaceutical compounds:

- Nevirapine : This compound is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1. The synthesis involves several steps starting from this compound, which undergoes reactions like bromination and amidation to form the final product .

- Pyrazolopyridine Derivatives : These derivatives have shown promise in oncology research, particularly for breast cancer treatment. The synthesis process includes substitution reactions and cyclization to develop compounds that exhibit anti-cancer properties .

Case Study 1: Nevirapine Synthesis

In a study by Gupton et al. (2002), this compound was utilized in a multi-step synthesis of nevirapine. The process involved:

- Knovenagel condensation to initiate the reaction.

- Subsequent chlorination and hydrolysis steps to yield the desired intermediate.

This research highlights the compound's critical role in developing effective HIV treatments .

Case Study 2: Pyrazolopyridine Compounds

Research has demonstrated that derivatives synthesized from this compound can inhibit cancer cell proliferation. The synthesis involves:

- Cyclization to form the pyrazolopyridine core.

- Further modifications to enhance biological activity.

These compounds are under investigation for their potential use in targeted cancer therapies .

Summary of Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- From Malononitrile and Acetone : A regioselective method involving multiple steps including condensation, chlorination, and hydrolysis .

- Using Strong Acid Treatment : This method involves treating intermediates with strong acids to facilitate conversion into the desired amine form .

Comparative Synthesis Methods Table

Safety and Handling Precautions

Due to its chemical nature, handling this compound requires standard safety precautions:

- Use protective equipment (gloves, goggles).

- Conduct reactions in controlled environments to prevent exposure.

- Ensure proper ventilation when working with volatile solvents.

Wirkmechanismus

The mechanism of action of 3-Amino-2-chloro-4-methylpyridine involves its ability to participate in various chemical reactions due to the presence of its functional groups. The amino group confers basic properties to the molecule, making it capable of participating in acid-base reactions . The chlorine atom and the methyl group influence the molecule’s reactivity and physical properties, such as solubility and boiling point . These structural features enable the compound to act as a precursor for the synthesis of more complex compounds with biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Amino-4-methylpyridine

- 3-Amino-2-chloro-5-methylpyridine

- 4-Amino-2-methylpyridine

- 5-Amino-2-chloro-4-methylpyridine

- 2-Amino-5-chloro-6-methylpyridine

Uniqueness

3-Amino-2-chloro-4-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which includes a chlorine atom at the 2-position, a methyl group at the 4-position, and an amino group at the 3-position . This unique structure imparts distinct reactivity and properties, making it valuable in various applications, particularly in pharmaceutical chemistry and materials science .

Biologische Aktivität

3-Amino-2-chloro-4-methylpyridine (ACMP) is a significant compound in pharmaceutical chemistry, primarily recognized for its role as an intermediate in the synthesis of various biologically active molecules. This article provides a comprehensive overview of its biological activities, synthesis methods, and applications in drug development, particularly in the context of HIV/AIDS and cancer treatments.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHClN

- Molecular Weight : 142.59 g/mol

- CAS Number : 133627-45-9

The compound contains an amino group at the 3-position, a chlorine atom at the 2-position, and a methyl group at the 4-position of the pyridine ring. These functional groups contribute to its reactivity and potential biological activities.

Synthesis Methods

ACMP is synthesized through various methods, with notable processes including:

- From Malononitrile and Acetone : A regioselective method that yields ACMP efficiently, involving several key reaction steps such as chlorination and hydrolysis .

- One-Pot Reactions : Utilizing 2-cyanoacetamide and 4,4-dimethoxyl-2-butanone, this method employs a combination of condensation, cyclization, and Hofmann reactions to produce ACMP with high yields .

Antiviral Activity

ACMP is a crucial intermediate in the synthesis of nevirapine, an antiretroviral medication used to treat HIV/AIDS. The compound facilitates the formation of nevirapine through substitution and cyclization reactions . Nevirapine acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), effectively blocking the replication of HIV by inhibiting reverse transcriptase activity.

Anticancer Properties

Research indicates that derivatives of ACMP are being explored for their potential anticancer activities. For instance, compounds synthesized from ACMP have been shown to exhibit cytotoxic effects against breast cancer cell lines . The synthesis of pyrazolopyridine derivatives from ACMP has been particularly noted for their promising biological activity in oncology research.

Antioxidant Activity

Docking studies have suggested that ACMP may possess antioxidant properties. The compound's ability to interact with reactive oxygen species (ROS) could mitigate oxidative stress-related damage, which is implicated in various degenerative diseases including cancer and cardiovascular conditions .

Case Study: Nevirapine Synthesis

A pivotal study highlighted the synthesis pathway of nevirapine involving ACMP as a key intermediate. The process begins with the substitution of 2-chloro-3-pyridinecarboxylic acid followed by amidation reactions leading to ACMP formation. Subsequent heterocyclization transforms ACMP into nevirapine .

Computational Studies

Recent computational analyses have focused on predicting the molecular interactions and stability of ACMP. Studies utilizing Density Functional Theory (DFT) have provided insights into its electronic properties, including HOMO-LUMO analysis which indicates its potential reactivity and stability . Molecular docking studies further elucidate its binding affinities with target proteins relevant to its biological activities.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

2-chloro-4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBCYTOUXLAABU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373350 | |

| Record name | 3-Amino-2-chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133627-45-9 | |

| Record name | 3-amino-2-chloro-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133627-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of 3-Amino-2-chloro-4-methylpyridine and what spectroscopic data is available?

A1: this compound is a substituted pyridine derivative. While its molecular formula (C6H7ClN2) and weight are easily determined, detailed spectroscopic data is available from theoretical and experimental studies. [] One study utilized density functional theory (DFT) calculations with the B3LYP method and 6-311++G (d,p) basis set to analyze its vibrational, electronic, and NMR properties. [] This data provides valuable insights into the compound's structure and potential reactivity. You can find more details on the spectroscopic analysis in this research article: .

Q2: Are there efficient synthetic methods for producing this compound?

A2: Yes, several processes have been explored for the synthesis of this compound. One study focused on optimizing the production process, achieving a high yield of 65.4% and a purity of 99.8%. [] Another research effort explored an innovative synthetic route using acetone and ethyl cyanoacetate as starting materials. [] This method demonstrates the ongoing efforts to discover more efficient and sustainable approaches for producing this compound.

Q3: What are the key intermolecular interactions observed in the crystal structure of this compound?

A3: The crystal packing of this compound is primarily stabilized by intermolecular N—H⋯N hydrogen bonds. [] Additionally, an intramolecular N—H⋯Cl contact is present within the molecule itself. [] These interactions contribute to the overall stability and arrangement of the molecules within the crystal lattice.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.